molecular formula C23H24Cl3N5 B608764 Lys05 CAS No. 1391426-24-6

Lys05

Katalognummer: B608764
CAS-Nummer: 1391426-24-6
Molekulargewicht: 476.8 g/mol
InChI-Schlüssel: KXCXCUSYQCJULU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lys01 trihydrochloride, also known as Lys05, is a potent, water-soluble lysosomal autophagy inhibitor . It has IC50 values of 3.6, 3.8, 6, and 7.9 μM for 1205Lu, c8161, LN229, and HT-29 cell lines in the MTT assay .


Synthesis Analysis

The synthesis and characterization of Lys01 trihydrochloride were reported in a study . The structural motifs necessary for improved autophagy inhibition compared with chloroquine include the presence of two aminoquinoline rings, a triamine linker, and a C-7 chlorine .


Molecular Structure Analysis

The molecular formula of Lys01 trihydrochloride is C23H26Cl5N5 . Its molecular weight is 549.75 .


Chemical Reactions Analysis

Lys01 trihydrochloride, being a more potent autophagy inhibitor than hydroxychloroquine (HCQ), accumulates within and deacidifies the lysosome more potently . It produces equivalent dose-dependent increases in the LC3II/LC3I ratio, accumulation of the autophagy cargo protein p62, and identical IC50 values in the MTT assay .


Physical and Chemical Properties Analysis

Lys01 trihydrochloride is a brown solid . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Hemmung der Autophagie

Lys05 ist als potenter Autophagie-Inhibitor bekannt {svg_1} {svg_2}. Autophagie ist ein zellulärer Prozess, der beschädigte Proteine und Organellen innerhalb von Zellen abbaut und recycelt. Durch die Hemmung dieses Prozesses kann this compound das Überleben und Wachstum bestimmter Zellen, insbesondere Krebszellen, beeinflussen {svg_3} {svg_4}.

Radiosensibilisierung

Es wurde gezeigt, dass this compound die Wirkung ionisierender Strahlung auf menschliche Lungenkrebszellen verstärkt {svg_5}. Dies bedeutet, dass es Krebszellen empfindlicher gegenüber Strahlentherapie machen kann, was die Wirksamkeit dieser Behandlung möglicherweise verbessert {svg_6}.

Chemotherapie-Verstärkung

Neben der Radiosensibilisierung wurde this compound auch auf seine chemosensibilisierenden Wirkungen untersucht {svg_7}. Dies bezieht sich auf die Fähigkeit einer Substanz, die Wirksamkeit von Chemotherapeutika zu erhöhen.

Lungenkrebsbehandlung

Insbesondere wurde this compound im Zusammenhang mit nicht-kleinzelligem Lungenkarzinom (NSCLC) untersucht. Forschungen haben gezeigt, dass this compound in Kombination mit ionisierender Strahlung das Überleben von NSCLC-Zellen verringern kann {svg_8}.

Regulierung von Zellprozessen

Die Fähigkeit von this compound, die Autophagie zu hemmen, kann weitreichende Auswirkungen auf verschiedene Zellprozesse haben. Beispielsweise kann es biosynthetische und metabolische Prozesse innerhalb von Zellen beeinflussen {svg_9}.

Potenzial für Präzisionsmedizin

Die molekularen Mechanismen, die an der this compound-induzierten Autophagie-Hemmung beteiligt sind, könnten möglicherweise für die Entwicklung von Präzisionsmedizin-Therapeutika genutzt werden {svg_10}. Dies bezieht sich auf Behandlungen, die auf die individuellen Merkmale jedes Patienten zugeschnitten sind.

Biochemische Analyse

Biochemical Properties

Lys05 trihydrochloride functions as a lysosomal autophagy inhibitor by accumulating within lysosomes and blocking the fusion of autophagosomes with lysosomes. This inhibition is more potent compared to hydroxychloroquine (HCQ). This compound trihydrochloride interacts with several key autophagic regulatory proteins, including Sequestosome-1 (SQSTM1) and proline-rich AKT1 substrate 1 (AKT1S1), which are involved in the regulation of autophagy . Additionally, this compound trihydrochloride affects the phosphorylation of Unc-51 like autophagy-activating kinase 1 (ULK1), further contributing to its inhibitory effects on autophagy .

Cellular Effects

This compound trihydrochloride has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound trihydrochloride inhibits autophagy, leading to the accumulation of autophagosomes and impaired degradation of cellular components . This inhibition of autophagy results in increased cellular stress and reduced cell survival, particularly in the context of cancer therapy. This compound trihydrochloride also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key autophagic proteins and genes .

Molecular Mechanism

The molecular mechanism of this compound trihydrochloride involves its accumulation within lysosomes, where it deacidifies the lysosomal environment and inhibits the fusion of autophagosomes with lysosomes . This inhibition is mediated through the interaction of this compound trihydrochloride with autophagic regulatory proteins such as SQSTM1 and AKT1S1, as well as the phosphorylation of ULK1 . These interactions disrupt the normal autophagic process, leading to the accumulation of autophagosomes and impaired degradation of cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound trihydrochloride have been observed to change over time. Initially, this compound trihydrochloride induces autophagy, characterized by the activation of biosynthetic and metabolic processes . At later stages, this compound trihydrochloride inhibits autophagy, leading to the accumulation of autophagosomes and impaired degradation of cellular components . The stability and degradation of this compound trihydrochloride in laboratory settings have also been studied, with findings indicating that it remains stable and effective over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound trihydrochloride vary with different dosages. At lower doses, this compound trihydrochloride exhibits significant antitumor activity without causing toxicity . At higher doses, this compound trihydrochloride can cause adverse effects such as Paneth cell dysfunction, which resembles the intestinal phenotype observed in mice and humans with genetic defects in the autophagy gene ATG16L1 . These findings highlight the importance of optimizing the dosage of this compound trihydrochloride to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound trihydrochloride is involved in metabolic pathways related to autophagy. It interacts with key autophagic regulatory proteins such as SQSTM1 and AKT1S1, which play crucial roles in the regulation of autophagy . Additionally, this compound trihydrochloride affects the phosphorylation of ULK1, further modulating the autophagic process . These interactions disrupt the normal autophagic process, leading to the accumulation of autophagosomes and impaired degradation of cellular components .

Transport and Distribution

This compound trihydrochloride is transported and distributed within cells and tissues through its accumulation in lysosomes . This accumulation is facilitated by its chemical structure, which allows it to potently accumulate within lysosomes and deacidify the lysosomal environment . The transport and distribution of this compound trihydrochloride within cells and tissues are crucial for its inhibitory effects on autophagy and its therapeutic potential in cancer therapy .

Subcellular Localization

The subcellular localization of this compound trihydrochloride is primarily within lysosomes . This localization is facilitated by its chemical structure, which allows it to accumulate within lysosomes and inhibit the fusion of autophagosomes with lysosomes . The subcellular localization of this compound trihydrochloride is crucial for its inhibitory effects on autophagy and its therapeutic potential in cancer therapy .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Lys01 trihydrochloride involves the protection of lysine followed by the coupling of the protected lysine with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and subsequent deprotection to yield Lys01 trihydrochloride.", "Starting Materials": [ "Lysine", "3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "4-dimethylaminopyridine (DMAP)", "Hydrochloric acid (HCl)", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Protection of lysine using tert-butyloxycarbonyl (Boc) in the presence of DCC and NHS", "Coupling of Boc-lysine with MTT in the presence of DCC and DMAP", "Deprotection of Boc-lysine-MTT using HCl in methanol", "Addition of HCl to the reaction mixture to yield Lys01 trihydrochloride", "Purification of Lys01 trihydrochloride using diethyl ether and water" ] }

CAS-Nummer

1391426-24-6

Molekularformel

C23H24Cl3N5

Molekulargewicht

476.8 g/mol

IUPAC-Name

N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C23H23Cl2N5.ClH/c1-30(12-10-28-20-6-8-26-22-14-16(24)2-4-18(20)22)13-11-29-21-7-9-27-23-15-17(25)3-5-19(21)23;/h2-9,14-15H,10-13H2,1H3,(H,26,28)(H,27,29);1H

InChI-Schlüssel

KXCXCUSYQCJULU-UHFFFAOYSA-N

SMILES

CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl.Cl.Cl.Cl

Kanonische SMILES

CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl.Cl

Aussehen

Brown solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO and water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

LYS-05 HCl;  LYS05;  LYS-05;  Lys01 (trihydrochloride);  Lys01 HCl salt.

Herkunft des Produkts

United States
Customer
Q & A

Q1: What is the primary mechanism of action of Lys05?

A1: this compound acts as a potent inhibitor of autophagy, a cellular process involving the degradation and recycling of cellular components. It achieves this by accumulating within lysosomes, acidic organelles responsible for the final degradation step in autophagy. [] The accumulation of this compound within lysosomes leads to their deacidification, disrupting the fusion of autophagosomes (structures containing cellular material destined for degradation) with lysosomes and preventing the completion of the autophagic process. [, ]

Q2: How does this compound's dimeric structure contribute to its potency?

A2: this compound possesses two CQ motifs linked by a triamine linker. This dimeric structure significantly enhances its potency compared to monomeric CQ, such as hydroxychloroquine (HCQ). [, ] Studies have shown that the increased potency is attributed to more efficient accumulation within lysosomes and superior deacidification capabilities. [, ]

Q3: What are the downstream effects of autophagy inhibition by this compound in cancer cells?

A3: Inhibiting autophagy with this compound in cancer cells can lead to various downstream effects:

  • Increased sensitivity to chemotherapy and radiotherapy: Studies have shown that combining this compound with chemotherapy or radiotherapy enhances treatment efficacy in various cancer models, including acute myeloid leukemia (AML), lung cancer, and ovarian cancer. [, , , ]
  • Reduced tumor growth: this compound has demonstrated single-agent antitumor activity in preclinical models of several cancers, including melanoma, CCOC, and AML. [, , ]
  • Induction of apoptosis: this compound treatment has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, potentially contributing to its antitumor effects. [, ]
  • Metabolic disruption: Accumulating autophagosomes due to this compound treatment can disrupt cellular metabolism, particularly in hypoxic conditions mimicking the tumor microenvironment. [] This disruption could contribute to the enhanced sensitivity of cancer cells to other therapies.

Q4: Does this compound affect normal cells in the same way it affects cancer cells?

A4: Research suggests that this compound might have a higher selectivity towards cancer cells. For instance, in AML models, this compound exhibited enhanced toxicity towards FLT3-ITD+ AML cells while showing minimal effects on normal hematopoietic stem cells. [] This selectivity could be attributed to the increased reliance on autophagy for survival in specific cancer types and under certain conditions, such as hypoxia.

Q5: What is the molecular formula and weight of this compound?

A5: While the exact molecular formula and weight haven't been publicly disclosed in the provided research, it's described as a dimeric chloroquine with a triamine linker. Its structure is closely related to Lys01, from which it is synthesized as a water-soluble trihydrochloride salt. []

Q6: Is there information available about the stability of this compound under various storage conditions?

A6: The provided research doesn't specify the stability of this compound under various storage conditions. Determining long-term stability profiles will be crucial for its eventual development as a therapeutic.

Q7: How does the length of the triamine linker in this compound derivatives affect their activity?

A7: Research indicates that extending the linker length between the two CQ motifs in this compound derivatives significantly enhances their antiproliferative potency in cancer cells. [] This suggests that linker length plays a crucial role in the interaction of these dimeric CQs with their targets, potentially affecting their cellular uptake, lysosomal accumulation, or binding affinity.

Q8: Have there been any studies on improving this compound's formulation to enhance its bioavailability?

A8: Although specific formulation strategies for this compound haven't been discussed in the provided research, its water solubility suggests good potential for intravenous administration. Future studies might explore alternative delivery methods, such as nanoparticle-based systems, to further enhance its bioavailability and target specific tissues.

Q9: What is the in vivo efficacy of this compound in preclinical models?

A9: this compound demonstrated promising in vivo antitumor activity in several preclinical models:

  • AML xenograft models: this compound treatment reduced human AML cell engraftment and tumor burden in mice. [, ] Combining this compound with the FLT3 inhibitor AC220 further enhanced the reduction of leukemia stem cells and improved survival compared to AC220 alone. []
  • CCOC xenograft models: In mice bearing CCOC tumors, this compound potentiated the antitumor activity of the RTK inhibitor sunitinib compared to either treatment alone. []
  • Breast cancer models: Combination therapy using this compound and a PIM1 inhibitor (SMI-4a) reduced tumor formation and metastasis in breast cancer models, highlighting its potential for combination therapy. [, ]

Q10: Are there any ongoing efforts to develop targeted delivery strategies for this compound?

A10: While the provided research doesn't explicitly discuss targeted delivery strategies for this compound, future research could explore the use of nanoparticles or antibody-drug conjugates to deliver this compound specifically to tumor cells, potentially improving its therapeutic index and minimizing off-target effects.

Q11: Has this compound shown efficacy in any in vitro models of cancer?

A11: this compound has shown significant anti-cancer activity in a range of in vitro studies:

  • Inhibition of Proliferation: this compound effectively inhibited the proliferation of various cancer cell lines, including lung cancer (H1299), [] glioblastoma (U251 and LN229), [] breast cancer (MDA-MB-231 and SUM159PT), [] and others.
  • Induction of Apoptosis: Increased apoptosis was observed in various cancer cell lines treated with this compound, including AML cells, [] ovarian cancer cells, [, ] and others.
  • Synergistic Effects with other Treatments: Combining this compound with other anti-cancer agents, such as chemotherapy drugs (e.g., cytarabine, epirubicin), [, ] RTK inhibitors (e.g., sunitinib), [] and radiotherapy, [] significantly enhanced their efficacy in vitro.

Q12: What types of in vivo models have been used to study this compound efficacy?

A12: Several in vivo models have been utilized to evaluate the efficacy of this compound:

  • Xenograft Models: Human cancer cell lines, including AML, [, ] CCOC, [] and breast cancer cells, [] were implanted into immunodeficient mice. This compound administration resulted in significant tumor growth inhibition and enhanced survival in many of these models.
  • Genetically Engineered Mouse Models (GEMMs): In a transgenic FLT3-ITD AML mouse model, this compound treatment combined with AC220 led to a greater reduction in leukemia burden and improved survival compared to either agent alone. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.